N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Overview
Description
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a chemical compound that features a benzimidazole ring attached to an aniline group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials such as polymers and coatings with enhanced properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzimidazol-2-yl)-2-chloroacetamide
- N-(Benzimidazol-2-yl)-2-mercaptoacetamide
- N-(Benzimidazol-2-yl)-quinolin-8-yl
Uniqueness
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Biological Activity
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent studies and data.
Chemical Structure and Properties
The compound features a benzimidazole moiety substituted with a trifluoromethyl group on the aniline ring. This specific substitution pattern is crucial as it influences the compound's biological interactions and efficacy.
1. Antitumor Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as antitumor agents. For instance, compounds bearing benzimidazole rings have been tested against various cancer cell lines:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 6.26 ± 0.33 | 2D Assay |
HCC827 | 6.48 ± 0.11 | 2D Assay |
NCI-H358 | 20.46 ± 8.63 | 3D Assay |
The IC50 values indicate that these compounds exhibit promising cytotoxicity, particularly in two-dimensional cultures, suggesting their potential for further development as anticancer drugs .
2. Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and interaction with various inflammatory pathways:
- COX-2 Inhibition : Compounds similar to this compound have shown selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- Bradykinin Receptor Antagonism : Studies have indicated that certain substitutions on the benzimidazole scaffold enhance antagonistic activity at bradykinin receptors, which are involved in pain and inflammation .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives:
- Substituent Positioning : The position of substituents on the benzimidazole ring significantly affects its pharmacological profile. For example, modifications at the C2 and C5 positions have been linked to enhanced anti-inflammatory and anticancer activities .
- Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with improved lipophilicity and metabolic stability, which can enhance bioavailability and efficacy .
Case Studies
Several case studies illustrate the effectiveness of this compound class:
- Cytotoxicity in Tumor Models : A study demonstrated that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .
- Antimicrobial Activity : In vitro assays revealed that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 mg/mL .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXMCLVXAYZLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358910 | |
Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83318-23-4 | |
Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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